N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCCIVFDBUMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Relevance of the Target Compound
Molecular Architecture
The compound features a pyrazole core substituted at the 4-position with an oxane (tetrahydropyran) ring, linked via a carboxamide group to a second oxane moiety. Its molecular formula (C₁₆H₂₅N₃O₄) and molecular weight (323.39 g/mol) align with derivatives described in patents for kinase inhibition. The tetrahydropyran rings confer conformational rigidity, while the carboxamide bridge enables hydrogen-bonding interactions critical for biological activity.
Strategic Retrosynthetic Analysis
Retrosynthetic pathways prioritize modular assembly:
Synthetic Routes and Methodological Comparisons
Fragment-Based Assembly (Patent-Derived Protocols)
A predominant strategy involves sequential synthesis of the pyrazole and oxane components followed by coupling.
Synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-amine
- Reactants : 4-Aminopyrazole, oxane-4-tosylate.
- Conditions : K₂CO₃, DMF, 80°C, 12 h.
- Yield : 68–72% after silica gel chromatography.
Method B (bioRxiv adaptation):
- Reductive amination : 4-Aminopyrazole reacts with oxane-4-one using NaBH(OAc)₃ in CH₂Cl₂.
- Yield : 81% (optimized with 3 Å molecular sieves).
Oxane-4-carboxylic Acid Activation
Protocol :
Amide Bond Formation
Example (from AU2013322736A1):
1. Combine 1-(oxan-4-yl)-1H-pyrazol-4-amine (1.0 eq) and oxane-4-carboxylic acid (1.2 eq) in DMF.
2. Add HATU (1.5 eq) and DIPEA (3.0 eq).
3. Stir at RT for 16 h.
4. Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).
Yield: 74–78%.
One-Pot Cyclization Approaches
A streamlined method from US20130079321A1 avoids intermediate isolation:
- Simultaneous cyclization/coupling :
- Reactants : Ethyl 4-oxopiperidine-1-carboxylate, hydrazine, oxane-4-carbonyl chloride.
- Conditions : EtOH, reflux, 6 h.
- Yield : 65% (crude), 58% after recrystallization.
Reaction Optimization and Critical Parameters
Solvent and Catalytic Effects
| Parameter | Method A (Patent) | Method B (bioRxiv) |
|---|---|---|
| Solvent | DMF | CH₂Cl₂ |
| Catalyst | K₂CO₃ | NaBH(OAc)₃ |
| Temperature (°C) | 80 | 25 |
| Reaction Time | 12 h | 4 h |
Key Findings :
Protecting Group Strategies
Analytical Characterization and Validation
Spectroscopic Data
Applications and Derivative Synthesis
Biological Screening
While biological data for the exact compound is limited, structural analogs exhibit:
Chemical Reactions Analysis
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in various biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include pyrazole derivatives with variations in ring size, substituents, and functional groups. Key examples are summarized below:
Key Observations:
- Functional Groups : The carboxamide group in the target compound may improve hydrogen-bonding capacity compared to nitro or thiadiazole substituents in analogues, influencing target affinity .
- Aromatic vs. Aliphatic Substituents : The absence of aromatic nitro groups (cf. derivatives) may reduce cytotoxicity while limiting antimicrobial potency .
Physicochemical Properties
The compound’s solubility, stability, and synthetic accessibility can be inferred from its structural components:
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H12N2O3 |
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1342905-27-4 |
| Appearance | White powder |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with oxane and carboxamide groups. Common methods include:
- Formation of Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
- Oxane Functionalization : The introduction of the oxane moiety often requires cyclization reactions under acidic or basic conditions.
- Carboxamide Formation : This step may involve the reaction of an amine with a carboxylic acid derivative.
Anticancer Properties
Research has indicated that compounds containing pyrazole structures exhibit notable anticancer activities. For instance, derivatives have been shown to inhibit various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Mechanisms include:
- Inhibition of Cell Proliferation : Pyrazole derivatives have demonstrated antiproliferative effects in vitro.
- Targeting Cancer Pathways : Many pyrazole compounds are known to inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR .
Antimicrobial Activity
Studies suggest that this compound may also possess antimicrobial properties. The presence of the oxane group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, showing promise in reducing markers of inflammation in various experimental models. This activity may be attributed to its ability to modulate inflammatory pathways and cytokine production.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and inflammation.
- Receptor Modulation : It could influence receptor activity related to cell signaling pathways that govern cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that compounds with a pyrazole backbone inhibited growth in multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Antimicrobial Evaluation : Research indicated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, showcasing their potential as therapeutic agents .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that these compounds could reduce inflammatory cytokines in vitro, indicating their potential for treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves coupling oxane-4-carboxylic acid derivatives with a pyrazole-4-amine precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF or DCM at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Yield Optimization : Solvent polarity (DMF enhances reactivity) and catalyst selection (e.g., DMAP at 5 mol%) improve yields to 70–85% .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms oxane (δ 3.5–4.0 ppm) and pyrazole (δ 7.5–8.5 ppm) moieties .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) verify functional groups .
- HPLC-UV : Purity assessment (λ 254 nm; >98% purity) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ for C14H19N3O3: 278.1402) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; <5% impurity indicates room-temperature stability .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
Advanced Research Questions
Q. What computational strategies predict the compound’s 3D conformation and target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs. Adjust grid boxes to active-site dimensions (e.g., 25 ų) .
- MD Simulations : Run 50–100 ns trajectories (AMBER/CHARMM force fields) to analyze complex stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA predict ΔG values (±2 kcal/mol accuracy vs. experimental data) .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Methodological Answer :
- Bioisosteric Replacement : Substitute oxane with piperidine (improves metabolic stability) .
- Functional Group Addition : Introduce trifluoromethyl groups to enhance lipophilicity (logP increase by ~0.5 units) .
- SAR Studies : Test derivatives in kinase inhibition assays (IC50 shifts 10–100 nM) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Protocols : Normalize ATP concentrations (e.g., 10 µM in kinase assays) and cell lines (HEK293 vs. HeLa) .
- Meta-Analysis : Compare EC50/IC50 values across studies using statistical tools (e.g., ANOVA) to account for pH/temperature variability .
- Orthogonal Validation : Confirm activity via SPR (binding kinetics) and cellular thermal shift assays (target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
